Ethyl 10-undecenoate

Beschreibung

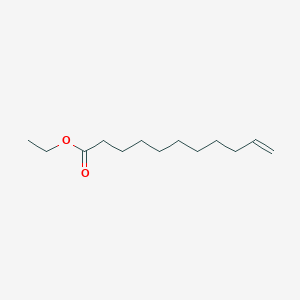

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFFCMITPHEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044828 | |

| Record name | Ethyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid | |

| Record name | Ethyl 10-undecenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.877-0.882 | |

| Record name | Ethyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

692-86-4 | |

| Record name | Ethyl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 10-undecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-UNDECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1S77T8BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-38 °C | |

| Record name | Ethyl 10-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-undecenoate, also known as ethyl undecylenate, is an unsaturated fatty acid ester with the linear formula H₂C=CH(CH₂)₈CO₂C₂H₅. It is a versatile molecule utilized across various industries, primarily as a flavoring and fragrance agent due to its characteristic waxy, fruity, and creamy odor.[1][2][3][4][5] In the realm of scientific research and development, it serves as a valuable organic intermediate for the synthesis of more complex molecules and specialty polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its analysis and synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and literature.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄O₂ | |

| Molecular Weight | 212.33 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Waxy, fruity, clean, creamy, soapy, with wine and cognac nuances | |

| Boiling Point | 257 - 260 °C at 760 mmHg | |

| Melting Point | -38 °C | |

| Density | 0.876 - 0.879 g/mL at 25 °C | |

| Refractive Index | n20/D: 1.436 - 1.446 | |

| Solubility | Soluble in alcohol; Insoluble in water (1.517 mg/L at 25 °C est.) | |

| Vapor Pressure | 0.009 mmHg at 25 °C (estimated) | |

| Flash Point | > 110 °C (> 230 °F) | |

| Kovats Retention Index | 1469 (on a standard non-polar column) | |

| CAS Number | 692-86-4 |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard laboratory procedures for liquid organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using either the distillation method or the Thiele tube method, which is suitable for small sample volumes.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Thiele Tube Method:

-

A small amount of the sample (0.5-1.0 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The apparatus is heated gently until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.

-

Measurement of Density

The density of a volatile liquid like this compound is determined by measuring the mass of a known volume.

-

Principle: Density is the mass per unit volume (ρ = m/V).

-

Procedure:

-

A calibrated volumetric flask (e.g., 10 mL or 25 mL) with a stopper is accurately weighed on an analytical balance.

-

The flask is filled with this compound up to the calibration mark. Care is taken to ensure the meniscus is read correctly and the temperature of the liquid is recorded.

-

The filled flask is stoppered to prevent evaporation and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the volume of the flask.

-

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquid samples.

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is dependent on temperature and the wavelength of light used.

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a standard temperature (typically 20°C).

-

The light source is positioned, and while looking through the eyepiece, the control knob is adjusted until the field of view is divided into a light and a dark region.

-

The compensator is adjusted to eliminate any color fringes and to obtain a sharp borderline.

-

The borderline is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for determining the purity of this compound and confirming its identity.

-

Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The MS detector then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

-

General Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to facilitate the separation of compounds.

-

Detection (MS): As this compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron ionization), and the resulting fragments are analyzed to produce a mass spectrum. For ethyl esters, characteristic fragment ions at m/z 88 and 101 are often monitored.

-

Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to reference data to confirm the identity and purity of the compound.

-

Visualizations

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 10-undecenoic acid with ethanol (B145695) in the presence of an acid catalyst.

References

- 1. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. epa.gov [epa.gov]

A Technical Guide to Ethyl 10-undecenoate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-undecenoate is a fatty acid ester with applications spanning the flavor and fragrance industries to the synthesis of novel biomaterials and potential use as a biochemical reagent in life sciences research. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in the synthesis of polyester (B1180765) monomers, and a discussion of its metabolic context.

Core Chemical and Physical Properties

This compound, also known as ethyl undecylenate, is characterized by the following properties:

| Property | Value | References |

| CAS Number | 692-86-4 | [1][2][3] |

| Molecular Formula | C13H24O2 | [1][2] |

| Molecular Weight | 212.33 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 258-259 °C at 761 mmHg | |

| Odor Profile | Waxy, fruity, clean, creamy, soapy, with notes of cognac |

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. A significant application is in the production of biobased polyesters. It can be converted into 1,ω-dienes, which are valuable monomers for acyclic diene metathesis (ADMET) polymerization. This positions this compound as a key precursor for creating sustainable polymers with tunable mechanical properties.

Experimental Protocol: Transesterification for Polyester Monomer Synthesis

The following protocol details the transesterification of this compound with 1,4-cyclohexanedimethanol (B133615) to produce a monomer for biobased polyesters, based on the work by Sudhakaran et al. (2022).

Objective: To synthesize cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a monomer for biobased polyesters, via transesterification of this compound.

Materials:

-

This compound

-

1,4-cyclohexanedimethanol

-

Cu-deposited V2O5 catalyst

-

Internal standard (e.g., n-dodecane) for Gas Chromatography (GC) analysis

Reaction Conditions:

-

Molar Ratio: this compound to 1,4-cyclohexanedimethanol of 4.0:1.0

-

Temperature: 100 °C

-

Solvent: No solvent is required for this reaction.

Procedure:

-

In a reaction vessel, combine this compound and 1,4-cyclohexanedimethanol in a 4.0:1.0 molar ratio.

-

Add the Cu-deposited V2O5 catalyst to the reaction mixture.

-

Heat the mixture to 100 °C with stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) using an internal standard.

-

The primary products to be quantified are the monoester and the desired diester, cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).

Experimental Workflow

Metabolic Context

This compound is classified as a fatty acid ester. While specific signaling pathways involving this molecule are not extensively documented, it is understood to be part of the broader fatty acid metabolism. Fatty acid esters are involved in various cellular processes, including energy storage and lipid transport. The metabolic fate of this compound would likely involve hydrolysis to 10-undecenoic acid and ethanol, with the fatty acid then participating in beta-oxidation for energy production or being re-esterified for storage.

References

Solubility Profile of Ethyl 10-undecenoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 10-undecenoate, a versatile long-chain ester utilized in various industrial and research applications. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of liquid esters like this compound in organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of the solubility behavior of this compound and a practical framework for its empirical determination.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. While qualitative descriptors are available, precise numerical values (e.g., g/100 mL or mol/L) at specified temperatures are not widely reported. The available information is summarized in the table below. Researchers are strongly encouraged to experimentally determine solubility in their specific solvent systems of interest.

| Solvent | Formula | Type | Temperature (°C) | Solubility |

| Water | H₂O | Polar Protic | 25 | 1.517 mg/L (estimated)[1] |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Not Specified | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Not Specified | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Not Specified | Soluble |

| Oils | - | Nonpolar | Not Specified | Soluble |

Note: The term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. As a long-chain ester, this compound is expected to exhibit higher solubility in nonpolar organic solvents.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method coupled with gravimetric analysis, a reliable technique for generating accurate solubility data.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaking incubator or water bath

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

2.2. Procedure

-

Solvent Preparation: Add a precise volume (e.g., 10.00 mL) of the desired organic solvent to a series of glass vials.

-

Sample Addition: To each vial, add an excess amount of this compound. The presence of a distinct, undissolved phase of the ester should be visible after initial mixing.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Periodically, visually inspect the vials to confirm the continued presence of an excess of the undissolved ester.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 5.00 mL) of the clear, saturated supernatant using a volumetric pipette. To avoid disturbing the undissolved layer, it is recommended to withdraw the sample from the upper portion of the solvent phase. Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any microscopic, undissolved droplets.

-

Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at ambient temperature, followed by drying to a constant weight in a desiccator.

-

Gravimetric Analysis: Once the solvent has completely evaporated and the weight is constant, accurately weigh the evaporating dish or vial containing the residual this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process.

Caption: Experimental workflow for solubility determination.

References

Health and safety considerations for handling Ethyl 10-undecenoate in the lab

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl 10-undecenoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 692-86-4) in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound is a fatty acid ester.[1] It is a liquid described as clear and colorless to pale yellow.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H24O2 | [3] |

| Molecular Weight | 212.33 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 258-259 °C at 761 mmHg | |

| Melting Point | -38 °C | |

| Density | 0.879 g/mL at 25 °C | |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | |

| Solubility | Slightly soluble in Chloroform and Methanol. Immiscible with water. | |

| Vapor Pressure | 0.00882 mmHg at 25°C |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance. However, some sources describe it as a mild skin irritant. It is important to note that for acute oral, dermal, and inhalation toxicity, the substance consists of components of unknown toxicity.

Table 2: GHS Hazard Classification

| Hazard Class | Classification | Source |

| Acute Toxicity (Oral) | Not Classified (Unknown) | |

| Acute Toxicity (Dermal) | Not Classified (Unknown) | |

| Acute Toxicity (Inhalation) | Not Classified (Unknown) | |

| Skin Corrosion/Irritation | Not Classified (Some sources suggest mild irritation) | |

| Serious Eye Damage/Irritation | Not Classified | |

| Respiratory or Skin Sensitization | Not Classified | |

| Germ Cell Mutagenicity | Not Classified | |

| Carcinogenicity | Not Classified | |

| Reproductive Toxicity | Not Classified | |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | |

| Aspiration Hazard | Not Classified |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and stated that there is "no safety concern at current levels of intake when used as a flavouring agent".

Handling and Storage

Prudent laboratory practices should be observed when handling this compound.

7.1. Precautions for Safe Handling

-

Observe good industrial hygiene practices.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation in the work station.

-

Wear appropriate personal protective equipment.

-

Keep away from sources of ignition.

7.2. Conditions for Safe Storage

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

The recommended storage temperature is at room temperature or in a refrigerator.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.

-

Skin Protection: Wear protective gloves. The specific glove material should be selected based on chemical resistance and breakthrough time. A laboratory coat and close-toed footwear are also recommended.

-

Respiratory Protection: Generally not required under normal use with adequate ventilation. If vapors or mists are generated, use a respirator with an appropriate filter.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for several minutes. If irritation develops and persists, get medical attention.

-

Eye Contact: Promptly wash eyes with plenty of water while lifting the eyelids. Remove contact lenses if present and easy to do. If irritation develops and persists, seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water if the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Eliminate all sources of ignition. Avoid contact with skin and inhalation of vapors. Wear appropriate protective clothing.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert absorbent material such as dry clay, sand, or diatomaceous earth and place it into containers for disposal. For large spills, dike the spilled material to prevent spreading.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, fog, CO2, dry chemical, or foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.

Toxicological Information

There is a significant lack of comprehensive toxicological data for this compound.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | Unknown | - | |

| Acute Dermal Toxicity (LD50) | Unknown | - | |

| Acute Inhalation Toxicity (LC50) | Unknown | - | |

| Skin Irritation | Mild Irritant | - |

Experimental Protocols

Detailed experimental protocols for assessing the safety of a novel chemical entity would typically involve a tiered approach. The following are generalized methodologies that can be adapted for this compound.

9.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test This test method is based on the OECD Test Guideline 439.

-

Cell Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.

-

Test Substance Application: A small amount of this compound is applied topically to the surface of the epidermis tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Viability Assessment: After incubation, the test substance is washed off, and the cell viability is determined using a quantitative assay such as the MTT assay. The reduction in cell viability compared to the negative control is used to classify the irritation potential.

9.2. Acute Oral Toxicity: Up-and-Down Procedure (UDP) This protocol is based on the OECD Test Guideline 425.

-

Animal Selection: A single healthy, young adult female rat is used for the initial dose.

-

Dose Administration: A starting dose (e.g., 2000 mg/kg) of this compound is administered by oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

-

LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using maximum likelihood estimation.

Visualizations

Caption: Risk assessment workflow for handling this compound.

Caption: Emergency response procedure for an this compound spill.

References

A Technical Guide to High-Purity Ethyl 10-undecenoate for Research Applications

Introduction

Ethyl 10-undecenoate (CAS No. 692-86-4), also known as ethyl undecylenate, is a versatile fatty acid ester with significant applications in research and development, particularly within the pharmaceutical, cosmetic, and polymer industries.[1][2] Its structure, featuring a terminal double bond and an ethyl ester group, makes it a valuable intermediate for organic synthesis.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its quality specifications, and key experimental protocols for its use in research.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound in research-grade purities. The selection of a suitable supplier is critical and should be based on purity requirements, available documentation (e.g., Certificate of Analysis), and the scale of the research. High-purity grades are essential for applications in drug development and the synthesis of well-defined polymers to ensure reproducibility and avoid side reactions.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Analytical Method | Key Specifications |

| Sigma-Aldrich (Merck) | ≥97% | Gas Chromatography (GC) | Refractive index: n20/D 1.439, Boiling point: 258-259 °C, Density: 0.879 g/mL at 25 °C.[3] |

| Chem-Impex | 98 - 100% | Gas Chromatography (GC) | Appearance: Clear, colorless to pale yellow liquid, Refractive Index: n20/D 1.426 - 1.446. |

| Acme Synthetic Chemicals | ≥97% or ≥98% | Gas Chromatography (GC) | Specific Gravity @ 25/25°C: 0.8770 - 0.8790, Refractive Index @ 20°C: 1.4360 - 1.4400. |

| Larodan | >99% | Not specified | Physical state: Liquid, Storage: Freezer. |

| BOC Sciences | Not specified | Not specified | Supplier of research chemicals and biochemicals. |

| TCI AMERICA | Not specified | Not specified | Supplier of chemicals for research. |

Quality Control and Characterization

The primary method for determining the purity of this compound is Gas Chromatography (GC). For structural confirmation and identification of potential impurities, researchers can employ Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. A typical ¹H-NMR spectrum would show characteristic signals for the terminal vinyl protons and the ethyl ester group. The IR spectrum would exhibit characteristic absorption bands for the C=C double bond and the C=O ester carbonyl group.

Applications in Research and Drug Development

High-purity this compound is a valuable building block in several research areas:

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its terminal double bond can be functionalized through various reactions like hydroboration-oxidation, epoxidation, and metathesis.

-

Polymer Chemistry: The terminal alkene allows for its use as a monomer in the synthesis of specialty polymers, contributing to materials with unique properties such as flexibility and durability.

-

Drug Delivery: As a fatty acid ester, it can be incorporated into lipid-based drug delivery systems.

-

Biochemical Research: It can be used as a substrate or a reference compound in studies related to lipid metabolism.

Experimental Protocols

1. Synthesis of a Bio-based Polyester (B1180765) Monomer via Transesterification

This protocol describes a model reaction for the conversion of this compound into a diene monomer suitable for the synthesis of bio-based polyesters.

Methodology:

-

An oven-dried reaction tube equipped with a magnetic stirring bar is charged with a catalyst (e.g., 10 mg of Cu-deposited V₂O₅), this compound (4.00 mmol, 849 mg), and a diol such as 1,4-cyclohexanedimethanol (B133615) (1.00 mmol, 144 mg).

-

The reaction mixture is heated under solvent-free conditions at 100 °C for a specified time (e.g., 23 hours).

-

The reaction progress and product yield can be monitored and quantified by Gas Chromatography (GC) using an internal standard.

-

The resulting product, cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), is a promising monomer for bio-based polyester synthesis.

Caption: Transesterification of this compound.

2. General Workflow for Synthesis of Novel Compounds

The versatility of this compound allows for a general workflow to synthesize a variety of derivatives. This involves the initial selection of high-purity starting material, functionalization of the terminal double bond, and subsequent modification of the ester group if required.

Caption: General synthetic workflow using this compound.

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step for successful and reproducible research. The suppliers listed provide various grades suitable for different applications. The provided experimental outlines serve as a starting point for the use of this versatile chemical in the synthesis of novel materials and potential therapeutic agents. It is always recommended to consult the supplier's safety data sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecenoic acid, an eleven-carbon monounsaturated fatty acid, and its derivatives are valuable compounds with a broad spectrum of applications, most notably as antifungal agents in pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the natural occurrences of undecenoic acid, with a primary focus on its commercial production from castor oil (Ricinus communis). It further delves into the biosynthetic pathways, particularly the microbial synthesis of related alkenes by non-heme iron oxidases in bacteria such as Pseudomonas. This document includes quantitative data on yields from various sources, detailed experimental protocols for production and analysis, and visual representations of key pathways and workflows to support research and development in this field.

Natural Sources of Undecenoic Acid

Undecenoic acid is found in nature, albeit in limited sources. Its primary commercial source is castor oil, but it is also endogenously produced in small quantities in the human body.

Castor Oil (Ricinus communis)

The most significant and economically viable natural source of undecenoic acid is castor oil, derived from the seeds of the castor bean plant, Ricinus communis.[1] Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, an 18-carbon hydroxylated fatty acid, which constitutes about 85-95% of its fatty acid content.[2] Undecenoic acid is not naturally present in castor oil but is produced through the pyrolysis of ricinoleic acid.[3] This process involves heating castor oil or ricinoleic acid in the absence of oxygen, leading to its cleavage into undecenoic acid and heptaldehyde.[4][5]

Human Sweat

Undecenoic acid is a natural component of human sweat and is believed to contribute to the skin's natural defense against fungal infections. While the concentrations are relatively low compared to commercial production sources, its presence highlights its biological relevance as an endogenous antifungal agent.

Elderberry (Sambucus nigra)

Some studies have identified a variety of fatty acids and other phytochemicals in elderberry extracts. However, the presence and concentration of undecenoic acid in Sambucus nigra are not well-documented in readily available literature.

Quantitative Data on Undecenoic Acid Yields

The yield of undecenoic acid is highly dependent on the source and the extraction or synthesis method employed. The pyrolysis of castor oil is the most well-characterized process in terms of quantitative yields.

| Source | Method | Product | Yield (%) | Reference(s) |

| Castor Oil (Ricinus communis) | Pyrolysis | Undecenoic Acid | 36.0 | |

| Castor Oil (Ricinus communis) | Pyrolysis | Heptaldehyde | 24.8 | |

| Castor Oil Methyl Esters | Pyrolysis | Methyl Undecenoate | up to 66 | |

| Ricinoleic Acid | Pyrolysis | Undecenoic Acid | ~34-38 |

Table 1: Quantitative Yields of Undecenoic Acid and Related Products from Castor Oil Pyrolysis. The table summarizes the reported yields of undecenoic acid and co-products from the pyrolysis of castor oil and its derivatives under various experimental conditions.

Biosynthesis of Undecenoic Acid and Related Alkenes

While the commercial production of undecenoic acid relies on a chemical process (pyrolysis), nature has evolved enzymatic pathways for the synthesis of terminal alkenes from fatty acids. A key example is the biosynthesis of 1-undecene (B165158) in bacteria of the genus Pseudomonas.

Microbial Biosynthesis in Pseudomonas

Certain Pseudomonas species are known to produce 1-undecene, a hydrocarbon derivative of undecanoic acid. This biosynthesis is catalyzed by a novel class of non-heme iron oxidases, commonly referred to as UndA. This enzyme facilitates the conversion of medium-chain fatty acids (C10-C14) into their corresponding terminal olefins. The reaction is oxygen-dependent and involves the removal of the carboxyl group of the fatty acid precursor.

Below is a diagram illustrating the biosynthetic pathway from a fatty acid precursor to a terminal alkene, as catalyzed by the UndA enzyme.

Experimental Protocols

This section provides detailed methodologies for the production of undecenoic acid from castor oil and a general protocol for its analysis using gas chromatography-mass spectrometry (GC-MS).

Production of Undecenoic Acid via Pyrolysis of Castor Oil

This protocol is a generalized procedure based on literature descriptions.

Objective: To produce undecenoic acid and heptaldehyde by the pyrolysis of castor oil.

Materials:

-

Castor oil

-

Benzoyl peroxide (catalyst, optional)

-

Vertical stainless steel tubular reactor

-

Mild steel balls or other packing material

-

Heating mantle or furnace

-

Vacuum pump

-

Condenser

-

Collection flask

-

Distillation apparatus

Procedure:

-

Reactor Setup: Pack the vertical stainless steel tubular reactor with mild steel balls. Connect the reactor to a heating mantle or furnace. At the outlet, connect a condenser followed by a collection flask. The system should be connected to a vacuum pump to allow for pyrolysis under reduced pressure.

-

Catalyst Preparation (Optional): If using a catalyst, dissolve benzoyl peroxide in the castor oil at a concentration of approximately 0.5% (w/w).

-

Pyrolysis:

-

Preheat the reactor to the desired temperature, typically in the range of 450-600°C.

-

Maintain a reduced pressure within the system, for example, around 45 mm Hg.

-

Introduce the castor oil (with or without catalyst) into the top of the reactor at a controlled flow rate.

-

The oil will vaporize and undergo pyrolysis as it passes through the hot packed bed.

-

-

Product Collection: The volatile pyrolysis products will exit the reactor and pass through the condenser. The condensed liquid, containing undecenoic acid, heptaldehyde, and other byproducts, will be collected in the flask.

-

Purification: The collected pyrolysate is a mixture of compounds. Undecenoic acid and heptaldehyde can be separated and purified by fractional distillation under reduced pressure.

Quantification of Undecenoic Acid by GC-MS

This protocol provides a general framework for the analysis of undecenoic acid, often after conversion to its more volatile methyl ester (FAME).

Objective: To quantify the concentration of undecenoic acid in a sample.

Materials:

-

Sample containing undecenoic acid

-

Internal standard (e.g., a fatty acid of different chain length not present in the sample)

-

Methanol with 1-2% sulfuric acid (for esterification)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl phase)

Procedure:

-

Sample Preparation and Extraction:

-

Accurately weigh the sample.

-

Add a known amount of internal standard.

-

Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic sulfuric acid to the dried extract.

-

Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with hexane.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

GC Conditions:

-

Injector Temperature: Typically 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the FAMEs of interest (e.g., m/z 50-500).

-

-

-

Quantification:

-

Identify the peak corresponding to undecenoic acid methyl ester based on its retention time and mass spectrum.

-

Quantify the amount of undecenoic acid by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known concentrations of undecenoic acid standard.

-

Signaling Pathways and Mechanisms of Action

Undecenoic acid is best known for its antifungal activity, which is primarily attributed to its ability to disrupt fungal cell membranes and interfere with key metabolic pathways, such as ergosterol (B1671047) biosynthesis.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs. Undecenoic acid has been shown to inhibit this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately leads to fungal cell death.

The diagram below illustrates the proposed mechanism of undecenoic acid's antifungal action, focusing on the disruption of the ergosterol biosynthesis pathway and its consequences.

Conclusion

Undecenoic acid and its derivatives remain compounds of significant interest for the pharmaceutical and chemical industries. While castor oil pyrolysis is the established method for its commercial production, ongoing research into microbial biosynthesis may offer more sustainable and environmentally friendly alternatives in the future. A thorough understanding of its natural sources, production methods, and biological mechanisms of action is crucial for harnessing its full potential in various applications, from antifungal therapies to the synthesis of novel polymers and specialty chemicals. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in this dynamic field.

References

A Comprehensive Review of Recent Research on Ethyl 10-undecenoate for Scientific and Drug Development Applications

An In-depth Technical Guide

Ethyl 10-undecenoate, an unsaturated fatty acid ester derived from castor oil, is emerging as a versatile platform chemical with significant potential in polymer synthesis and biomedical applications. Its terminal double bond and ester functionality make it a valuable precursor for a variety of chemical modifications and polymerizations. This technical guide provides a comprehensive review of recent research involving this compound, with a focus on its synthesis of novel polymers, and potential applications in drug delivery, all supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C13H24O2 | [1] |

| Molecular Weight | 212.33 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 258-259 °C at 761 mmHg | [2] |

| Melting Point | -38 °C | [4] |

| Density | 0.879 g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| CAS Number | 692-86-4 |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Data Points |

| ¹H NMR | Varian A-60 |

| ¹³C NMR | Bruker AM-270, Solvent: CDCl3 |

| GC-MS | NIST Library: Main library - 82 total peaks, m/z top peak: 88 |

| IR (FTIR) | Technique: CAPILLARY CELL: NEAT |

Applications in Polymer Synthesis

This compound serves as a key monomer in the synthesis of specialty polymers, contributing to materials with unique properties such as flexibility and durability. Two primary polymerization techniques have been explored: transesterification and Acyclic Diene Metathesis (ADMET) polymerization.

Transesterification for Polyester Synthesis

Recent research has demonstrated the use of this compound in transesterification reactions to produce novel polyesters. A notable study involves the use of a copper-deposited vanadium pentoxide (Cu/V₂O₅) catalyst.

Experimental Protocol: Transesterification of this compound

This protocol is adapted from a study on the synthesis of a promising monomer for biobased polyesters.

Materials:

-

This compound

-

Cu-deposited V₂O₅ catalyst

-

Internal standard (e.g., dodecane)

-

An oven-dried reaction tube with a magnetic stirring bar

Procedure:

-

Charge the reaction tube with the Cu-deposited V₂O₅ catalyst (50 mg).

-

Add this compound (4.0 mmol, 849 mg) and 1,4-cyclohexanedimethanol (1.0 mmol, 144 mg) to the tube.

-

Heat the reaction mixture to 100°C and stir for 23 hours.

-

After cooling, analyze the product mixture quantitatively by gas chromatography (GC) using an internal standard to determine the yield and selectivity.

Quantitative Data from Transesterification Study

| Catalyst | Conversion of 1,4-cyclohexanedimethanol (%) | Yield of Diester (%) | Selectivity for Diester (%) |

| V₂O₅ | 68 | 46 | 68 |

| Cu/V₂O₅ (3.5 mol% Cu) | 99 | 95 | 96 |

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of ω-undecenoates, including derivatives of this compound, has been shown to produce high-molecular-weight polyesters. This method utilizes ruthenium-based catalysts to facilitate the polymerization.

Experimental Protocol: ADMET Polymerization of a Bis(undec-10-enoate) Monomer

This generalized protocol is based on recent studies of ADMET polymerization of related monomers.

Materials:

-

Bis(undec-10-enoate) monomer (synthesized from this compound)

-

Ruthenium-carbene catalyst (e.g., Grubbs second-generation catalyst, G2)

-

High-vacuum Schlenk tube

-

Solvent (e.g., CHCl₃)

Procedure:

-

In a high-vacuum Schlenk tube, dissolve the bis(undec-10-enoate) monomer in a minimal amount of CHCl₃.

-

Add the ruthenium-carbene catalyst to the solution.

-

Seal the tube and apply a high vacuum to remove the ethylene (B1197577) byproduct, which drives the polymerization reaction.

-

Heat the reaction mixture at a specified temperature (e.g., 50-80°C) for a designated time (e.g., 16-24 hours).

-

After the polymerization is complete, dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to purify.

-

Dry the polymer under vacuum and characterize its molecular weight and thermal properties.

Workflow for ADMET Polymerization

Caption: Workflow for ADMET polymerization of bis(undecenoate) monomers.

Potential in Drug Development and Biomedical Applications

While direct research on this compound in drug delivery systems is still emerging, its derivatives and the resulting polymers hold considerable promise for the pharmaceutical industry.

As a Building Block for Drug Delivery Vehicles

The synthesis of biocompatible and biodegradable polyesters from this compound opens avenues for creating novel drug delivery systems such as nanoparticles, micelles, and implants for controlled release. The tunability of the polymer properties through copolymerization or functionalization could allow for the precise control of drug loading and release kinetics. The hydrophobic nature of the resulting polymers makes them suitable for encapsulating lipophilic drugs, potentially improving their bioavailability.

Biological Activity of Derivatives

Recent studies have explored the biological activity of derivatives of undecenoic acid. For instance, novel lipoconjugates of phenolic acids synthesized from mthis compound have demonstrated antioxidant and cytotoxic activities against various cancer cell lines.

Cytotoxicity of Mthis compound Derivatives (IC₅₀ in µM)

| Compound | MDA-MB-231 (Breast) | SKOV3 (Ovarian) | MCF7 (Breast) | DU 145 (Prostate) | HepG2 (Liver) |

| Caffeic acid conjugate | 25.3 ± 1.5 | 30.1 ± 2.1 | 28.4 ± 1.8 | 35.2 ± 2.5 | 40.5 ± 3.1 |

| Ferulic acid conjugate | 32.8 ± 2.2 | 38.6 ± 2.9 | 35.1 ± 2.4 | 42.7 ± 3.3 | 48.9 ± 3.8 |

| Sinapic acid conjugate | 28.9 ± 1.9 | 34.5 ± 2.6 | 31.7 ± 2.1 | 39.8 ± 2.9 | 45.1 ± 3.5 |

*Data adapted from a study on mthis compound-based lipoconjugates.

Signaling Pathways of Long-Chain Fatty Acid Esters

As a long-chain fatty acid ester, this compound is related to endogenous molecules that play roles in cellular signaling. Long-chain fatty acyl-CoA esters are known to be key intermediates in various metabolic pathways and are recognized as important signaling molecules. They are involved in processes such as glycerolipid biosynthesis, β-oxidation, and the regulation of enzyme activities. The intracellular levels and activities of these molecules are modulated by acyl-CoA-binding proteins (ACBPs). While the specific signaling pathways for this compound have not been elucidated, a generalized pathway for long-chain fatty acyl-CoA esters provides a relevant conceptual framework for researchers in drug development.

Generalized Signaling Pathway for Long-Chain Fatty Acyl-CoA Esters

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl 10-undecenoate using Lipases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of Ethyl 10-undecenoate. The methodologies described herein leverage the efficiency and selectivity of lipases, particularly immobilized Candida antarctica lipase (B570770) B (such as Novozym® 435), for the esterification of 10-undecenoic acid with ethanol (B145695). The protocols are designed for solvent-free reaction conditions, aligning with green chemistry principles by minimizing volatile organic solvents.

While specific quantitative data for the synthesis of this compound is not extensively available in published literature, the data presented is based on the closely related synthesis of Ethyl oleate (B1233923), which serves as an excellent model due to the structural similarity of the fatty acid substrates.

Overview of Biocatalytic Esterification

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and the synthesis of esters in non-aqueous media. Their high chemo-, regio-, and enantioselectivity make them ideal catalysts for the synthesis of fine chemicals and pharmaceutical intermediates. The enzymatic synthesis of this compound proceeds via the direct esterification of 10-undecenoic acid and ethanol, as depicted in the reaction scheme below. The use of immobilized lipases simplifies catalyst recovery and reuse, enhancing the economic viability of the process.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of fatty acid ethyl esters, primarily Ethyl oleate, which can be extrapolated for the synthesis of this compound.

Table 1: Effect of Molar Ratio of Alcohol to Fatty Acid on Conversion/Yield

| Molar Ratio (Ethanol:Oleic Acid) | Lipase | Enzyme Loading (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| 1:1 | Immobilized Candida sp. | 12 | 30 | >19 reuses | >80 | [1] |

| 1:2 | Novozym® 435 | 5 | 45 | 12 | 91.0 | [2] |

| 3:1 (Diethyl Carbonate:Oil) | Novozym® 435 | 5 | 50 | 24 | 98.4 | [3] |

| 3:1 | Novozym® 435 | 5 | 37 | 24 | ~95 | |

| 1:5 | Rhizopus sp. | 1g biocatalyst | 45 | 1 | ~100 | [4] |

Table 2: Effect of Temperature on Conversion/Yield

| Temperature (°C) | Lipase | Enzyme Loading (% w/w) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| 30 | Immobilized Candida sp. | 12 | 1:1 | >19 reuses | >80 | [1] |

| 37 | Novozym® 435 | 5 | 3:1 | 24 | ~95 | |

| 45 | Novozym® 435 | 5 | 1:2 | 12 | 91.0 | |

| 50 | Novozym® 435 | 5 | 3:1 | 24 | 98.4 | |

| 55 | Candida antarctica lipase B | 0.1 mol | - | 48-120 | - |

Table 3: Effect of Enzyme Loading on Conversion/Yield

| Enzyme Loading (% w/w) | Lipase | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| 5 | Novozym® 435 | 45 | 1:2 | 12 | 91.0 | |

| 5 | Novozym® 435 | 50 | 3:1 | 24 | 98.4 | |

| 5 | Novozym® 435 | 37 | 3:1 | 24 | ~95 | |

| 12 | Immobilized Candida sp. | 30 | 1:1 | >19 reuses | >80 |

Experimental Protocols

3.1. Materials and Reagents

-

10-Undecenoic Acid (≥98% purity)

-

Ethanol (anhydrous, ≥99.5% purity)

-

Immobilized Candida antarctica lipase B (Novozym® 435 or equivalent)

-

Hexane (B92381) (for enzyme washing, optional)

-

Molecular sieves (3Å, for water removal, optional)

-

Phosphate buffer (for enzyme immobilization, if preparing in-house)

3.2. General Protocol for Biocatalytic Synthesis of this compound

This protocol is based on optimized conditions reported for the synthesis of Ethyl oleate in a solvent-free system.

-

Reactant Preparation: In a temperature-controlled reaction vessel, add 10-undecenoic acid and ethanol. A molar ratio of 1:2 (acid to alcohol) is recommended as a starting point.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. An enzyme loading of 5% (w/w) based on the weight of 10-undecenoic acid is recommended.

-

Reaction Incubation:

-

Set the reaction temperature to 45°C.

-

Stir the mixture at 250 rpm to ensure adequate mixing of the reactants and catalyst.

-

The reaction is typically run for 12-24 hours. Progress can be monitored by techniques such as gas chromatography (GC) or titration of the remaining free fatty acid.

-

-

Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by adding molecular sieves (e.g., 9% w/w of the total reaction mixture) or by applying a partial vacuum.

-

Reaction Termination and Product Isolation:

-

Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

-

The liquid product mixture can be purified by vacuum distillation to remove excess ethanol and isolate the this compound.

-

-

Enzyme Reuse: The filtered immobilized lipase can be washed with a solvent like hexane and dried for reuse in subsequent batches.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

References

- 1. Esterification synthesis of ethyl oleate in solvent-free system catalyzed by lipase membrane from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of Ethyl 10-undecenoate by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 10-undecenoate via fractional distillation. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Commercially available this compound may contain impurities such as unreacted 10-undecenoic acid and ethanol, which can interfere with subsequent reactions. Fractional distillation under reduced pressure is an effective method for removing these impurities to achieve high purity. This protocol outlines the necessary equipment, reagents, step-by-step procedure, and critical safety precautions.

Introduction

This compound is a long-chain unsaturated ester commonly used in the flavor, fragrance, and pharmaceutical industries. For applications in drug development and fine chemical synthesis, a high degree of purity is often required. The primary impurities in commercially available or synthetically prepared this compound are typically residual starting materials from its synthesis, namely 10-undecenoic acid and ethanol. The significant difference in boiling points between these compounds and the desired ester allows for effective separation by fractional distillation. However, the presence of a terminal double bond in this compound introduces the risk of polymerization at elevated temperatures. Therefore, the distillation must be conducted under vacuum to lower the boiling point and with the addition of a polymerization inhibitor.

Physical Properties of Key Compounds

A summary of the relevant physical properties of this compound and potential impurities is provided in the table below. The data highlights the feasibility of separation by fractional distillation.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure | Density (g/mL) at 25°C | Refractive Index (n20/D) |

| This compound | 212.33 | 258-259[1] | 132-133 at 10 mmHg[2] | 0.879[1] | 1.439 |

| 10-Undecenoic Acid | 184.28 | 275 | 137 at 2 mmHg | 0.912 | 1.449 |

| Ethanol | 46.07 | 78.3 | ~10 at 10 mmHg | 0.789 | 1.361 |

Experimental Protocol

This protocol is intended for the purification of approximately 100 g of technical-grade this compound. Adjust quantities accordingly for different scales.

Materials and Equipment

-

Reagents:

-

This compound (technical grade, ~95-97% purity)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Boiling chips or magnetic stir bar

-

Dry ice and acetone (B3395972) (for cold trap)

-

-

Equipment:

-

Heating mantle with a stirrer

-

250 mL round-bottom flask (distillation flask)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flasks (multiple, appropriately sized)

-

Vacuum adapter

-

Vacuum pump capable of reaching <10 mmHg

-

Manometer

-

Cold trap

-

Claisen adapter (recommended for vacuum distillation)

-

Laboratory jack

-

Standard laboratory glassware and clamps

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

-

Pre-Distillation Setup

-

Inspect Glassware: Thoroughly clean and dry all glassware. Inspect for any cracks or defects, as these can be hazardous under vacuum.

-

Assemble the Apparatus:

-

Place the heating mantle on a laboratory jack.

-

Clamp the 250 mL round-bottom flask securely in the heating mantle.

-

Fit the fractionating column onto the round-bottom flask.

-

Attach the distillation head to the top of the fractionating column.

-

Insert a thermometer into the distillation head, ensuring the bulb is positioned correctly to measure the temperature of the vapor entering the condenser.

-

Connect the condenser to the distillation head and a vacuum adapter.

-

Attach a receiving flask to the vacuum adapter.

-

Connect the vacuum adapter to a cold trap (filled with a dry ice/acetone slurry).

-

Connect the cold trap to the vacuum pump via thick-walled vacuum tubing. A manometer should be placed in-line between the cold trap and the pump to monitor the pressure.

-

Use a Claisen adapter between the distillation flask and the fractionating column to minimize bumping.

-

-

Charge the Flask:

-

Add approximately 100 g of technical-grade this compound to the distillation flask.

-

Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Add a small amount of hydroquinone (approximately 100-200 ppm, which is 10-20 mg for 100 g of ester) to the distillation flask to inhibit polymerization.

-

Distillation Procedure

-

Start the Vacuum: Ensure all joints are properly sealed. Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should drop to below 10 mmHg. Check for any leaks if the desired vacuum is not achieved.

-

Begin Heating: Once a stable vacuum is established, turn on the heating mantle. Gradually increase the temperature. If using a stirrer, ensure it is rotating at a steady rate.

-

Collect Fractions:

-

Fore-run: The first fraction to distill will be any low-boiling impurities, primarily residual ethanol. The temperature will be significantly lower than the boiling point of the product. Collect this fraction in the first receiving flask and set it aside.

-

Main Fraction: As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the recorded pressure (approximately 132-133°C at 10 mmHg), switch to a clean receiving flask to collect the purified product. Monitor the temperature and pressure throughout the collection of the main fraction. A stable boiling point indicates the collection of a pure compound.

-

Tailings: If the temperature starts to rise significantly or drop after the main fraction has been collected, it indicates the presence of higher-boiling impurities (e.g., 10-undecenoic acid). Stop the distillation or collect this fraction in a separate flask.

-

-

Shutdown:

-

Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

-

Carefully and slowly vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Disassemble the apparatus.

-

Safety Precautions

-

Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the distillation in a well-ventilated fume hood.

-

Vacuum Safety: Inspect all glassware for defects before use to prevent implosion under vacuum. Use a blast shield if available.

-

Polymerization Hazard: The presence of a terminal alkene in this compound poses a risk of polymerization, which can be exothermic and lead to a runaway reaction. Always use a polymerization inhibitor. Do not overheat the distillation flask.

-

Combustible Liquid: this compound is a combustible liquid. Keep it away from open flames and ignition sources.

-

Handling Inhibitors: Polymerization inhibitors like hydroquinone can be toxic and irritating. Handle with care, avoiding skin contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste, including the fore-run, tailings, and any residual material, according to institutional and local regulations.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Caption: Workflow for the Purification of this compound.

References

Application of Ethyl 10-undecenoate in the synthesis of fragrances and flavors

Application Notes: Ethyl 10-undecenoate in Fragrance & Flavor Synthesis

Introduction

This compound (CAS No. 692-86-4) is a versatile ester that serves a dual role in the fragrance and flavor industry.[1] Possessing a pleasant, warm, fruity-floral, and waxy aroma, it is utilized directly as a fragrance component in perfumes and cosmetics and as a flavoring agent in food products.[1][2][3] More significantly, its terminal double bond and ester functionality make it a valuable C11 building block and intermediate for the synthesis of high-impact aroma chemicals, such as macrocyclic musks and potent fruity lactones.[1] Its stability, reactivity, and bio-based origin (often derived from castor oil) make it a compound of great interest to researchers and synthetic chemists in the field.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with well-defined physical and sensory characteristics. These properties are crucial for its application both as a direct fragrance ingredient and as a starting material for chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C13H24O2 | |

| Molecular Weight | 212.33 g/mol | |

| CAS Number | 692-86-4 | |

| FEMA Number | 2461 | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 257 - 260 °C at 760 mmHg | |

| Density | 0.877 - 0.879 g/mL at 25 °C | |

| Refractive Index | 1.436 - 1.446 at 20 °C | |

| Purity (by GC) | ≥97% |

Table 2: Organoleptic Profile of this compound

| Profile | Descriptors | Reference(s) |

| Odor Type | Fatty, Fruity, Waxy | |

| Odor Description | Waxy, fruity, clean, creamy, soapy, with nuances of cognac and wine. | |

| Taste Description | Fatty, waxy, green with fruity nuances at 50 ppm. | |

| Substantivity | ~20 hours on a smelling strip |

Synthetic Applications & Protocols

This compound's true value lies in its role as a versatile precursor for high-value fragrance and flavor compounds. Its linear C11 chain with a terminal olefin is ideal for cyclization and functional group transformation reactions.

Synthesis of γ-Undecalactone (Aldehyde C-14)

γ-Undecalactone, famously known by its trade name Aldehyde C-14, is a powerful fragrance ingredient with a characteristic creamy, fatty, and intense peach aroma. It is synthesized via the acid-catalyzed intramolecular cyclization (lactonization) of undecylenic acid. This compound can be readily hydrolyzed to 10-undecenoic acid, which then serves as the direct precursor.

Experimental Protocol: Synthesis of γ-Undecalactone

This protocol is adapted from established industrial processes involving the acid-catalyzed cyclization of undecylenic acid.

Step 1: Hydrolysis of this compound (Optional) If starting from this compound, it must first be converted to 10-undecenoic acid.

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521) (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully saponified.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is ~2, precipitating the 10-undecenoic acid.

-

Extract the acid with a suitable organic solvent (e.g., toluene), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-undecenoic acid.

Step 2: Lactonization

-

Charge a glass-lined reactor with 10-undecenoic acid (1.0 eq).

-

Under constant stirring and cooling, slowly add 92% sulfuric acid (approx. 0.5 parts by weight relative to the undecenoic acid), ensuring the temperature does not exceed 50°C.

-

Slowly heat the mixture to 95-100°C and maintain this temperature for up to 20 hours. The reaction mixture will darken, and SO2 may be evolved.

-

After the reaction is complete, cool the mixture to 50°C.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding an equal volume of cold water, followed by stirring for 30 minutes.

-